N-alkylamide derivative 1
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Overview
Description
N-alkylamide derivative 1 is a member of the N-alkylamide family, which are bioactive compounds formed by the connection of multiple amines with straight-chain aliphatic acids through an amide linkage . These compounds are known for their diverse biological activities and pharmacological effects, including immunomodulatory, antithrombotic, antimicrobial, antiviral, antioxidant, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiprotozoal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic methods for preparing N-alkylamide derivatives involves the radical-initiated dethiocarboxylation of peptide thioacids . This method enables the introduction of various alkyl groups to C-terminal amides by replacing the amino acid building block. The process typically involves the following steps:
- Preparation of peptide thioacids.
- Radical-initiated dethiocarboxylation to form the N-alkylamide derivative.
Industrial Production Methods
Industrial production of N-alkylamide derivatives often involves the N-alkylation of amides with alcohols . This method is attractive due to the availability of alcohols and the generation of water as the sole byproduct. The process can be catalyzed by various catalysts, and the reaction conditions are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-alkylamide derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert N-alkylamides to primary amines.
Substitution: N-alkylamides can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-alkylamide derivative 1 has a wide range of scientific research applications :
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their effects on cellular processes and signaling pathways.
Medicine: Investigated for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and cosmetics.
Mechanism of Action
The mechanism of action of N-alkylamide derivative 1 involves its interaction with specific molecular targets and pathways . These compounds can modulate various biological processes by binding to receptors, enzymes, and other proteins. For example, some N-alkylamides have been shown to interact with cannabinoid receptors, leading to immunomodulatory and anti-inflammatory effects .
Comparison with Similar Compounds
N-alkylamide derivative 1 can be compared with other similar compounds, such as:
Spilanthol: A diene N-alkylamide known for its analgesic and anti-inflammatory properties.
Pellitorine: A triene N-alkylamide with antimicrobial and insecticidal activities.
γ-Sanshool: An N-alkylamide with antidiabetic and anti-inflammatory effects.
This compound is unique due to its specific molecular structure and the range of biological activities it exhibits. Its versatility and effectiveness in various applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H20ClN5OS |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
N-[1-[5-chloro-6-[(6-methylpyridin-3-yl)amino]pyridin-3-yl]butyl]-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C19H20ClN5OS/c1-3-4-16(25-18(26)19-21-7-8-27-19)13-9-15(20)17(23-10-13)24-14-6-5-12(2)22-11-14/h5-11,16H,3-4H2,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
QMMHYPPKJAWXON-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC(=C(N=C1)NC2=CN=C(C=C2)C)Cl)NC(=O)C3=NC=CS3 |
Origin of Product |
United States |
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